Benzenamine, N,3-dimethyl-N-(1-methyl-2-propenyl)-
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Overview
Description
Benzenamine, N,3-dimethyl-N-(1-methyl-2-propenyl)-, also known as N,3-dimethyl-N-(1-methyl-2-propenyl)benzenamine, is an organic compound with the molecular formula C12H17N. This compound belongs to the class of aromatic amines, which are characterized by the presence of an amine group attached to an aromatic ring. The structure of this compound includes a benzene ring substituted with a dimethylamino group and an allyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,3-dimethyl-N-(1-methyl-2-propenyl)- can be achieved through several methods. One common approach involves the alkylation of N,3-dimethylaniline with an allyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N,3-dimethylaniline and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to reflux, allowing the allyl group to attach to the nitrogen atom of the N,3-dimethylaniline, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,3-dimethyl-N-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Benzenamine, N,3-dimethyl-N-(1-methyl-2-propenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,3-dimethyl-N-(1-methyl-2-propenyl)- involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the reaction conditions. Its aromatic ring and amine group allow it to participate in electrophilic aromatic substitution and nucleophilic addition reactions. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Benzenamine, N,3-dimethyl-N-(1-methyl-2-propenyl)- can be compared with other similar compounds, such as:
N,N-dimethylaniline: Similar structure but lacks the allyl group.
N-methyl-N-phenylpropan-2-amine: Contains a different alkyl group attached to the nitrogen atom.
N,N-diethylbenzenamine: Contains ethyl groups instead of methyl groups.
Uniqueness
The presence of both the dimethylamino and allyl groups in Benzenamine, N,3-dimethyl-N-(1-methyl-2-propenyl)- makes it unique compared to other aromatic amines. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62378-90-9 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-but-3-en-2-yl-N,3-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-5-11(3)13(4)12-8-6-7-10(2)9-12/h5-9,11H,1H2,2-4H3 |
InChI Key |
RBRSAKQGNNTYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(C)C=C |
Origin of Product |
United States |
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